molecular formula C13H13N3O3 B2830341 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006491-39-9

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2830341
CAS No.: 1006491-39-9
M. Wt: 259.265
InChI Key: HWJDFLJYZFGRDX-UHFFFAOYSA-N
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Description

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by functionalization at specific positions.

  • Formation of the Pyrazole Ring:

      Starting Materials: Hydrazine and 1,3-dicarbonyl compounds.

      Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often under reflux conditions.

  • Functionalization:

      N-Methylation: Introduction of the methyl group at the nitrogen atom.

      Carboxylation: Introduction of the carboxylic acid group.

      Amidation: Formation of the amide bond with methyl(phenyl)amine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated pyrazoles.

Scientific Research Applications

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

  • 1-Methyl-3-(phenylamino)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-methyl-3-[methyl(phenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-8-10(13(18)19)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJDFLJYZFGRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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